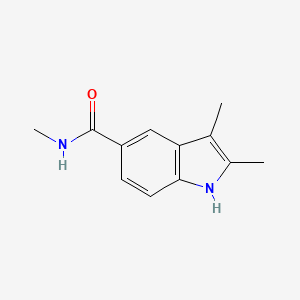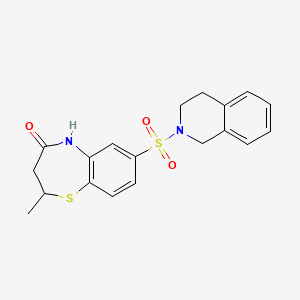
N,2,3-trimethyl-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,3-trimethyl-1H-indole-5-carboxamide is a chemical compound with the molecular formula C12H14N2O. It is also known as SKF 38393 and is a selective dopamine receptor agonist. This compound has been widely used in scientific research for its potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
The mechanism of action of N,2,3-trimethyl-1H-indole-5-carboxamide is not fully understood. However, it is known to be a selective dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
N,2,3-trimethyl-1H-indole-5-carboxamide has several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its therapeutic effects. Additionally, it has been shown to increase the activity of certain enzymes in the brain, which may also contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2,3-trimethyl-1H-indole-5-carboxamide in lab experiments is that it is a selective dopamine receptor agonist. This means that it can be used to study the role of dopamine receptors in various diseases without affecting other neurotransmitter systems. However, one limitation of using this compound is that it is not very selective for specific dopamine receptor subtypes, which may make it difficult to study the specific roles of different dopamine receptor subtypes in various diseases.
Zukünftige Richtungen
There are several future directions for research on N,2,3-trimethyl-1H-indole-5-carboxamide. One area of research is to further investigate its potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and addiction. Additionally, research could be done to develop more selective dopamine receptor agonists that target specific dopamine receptor subtypes, which may be more effective in treating specific diseases. Finally, research could be done to investigate the long-term effects of N,2,3-trimethyl-1H-indole-5-carboxamide use, particularly in terms of its potential for addiction and abuse.
Synthesemethoden
The synthesis of N,2,3-trimethyl-1H-indole-5-carboxamide is a complex process that involves several steps. The most common method involves the reaction of 2,3-dimethylindole with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with methylamine to form the final product, N,2,3-trimethyl-1H-indole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,2,3-trimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be useful in the treatment of this disease. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be useful in the treatment of this disorder as well. Furthermore, it has been shown to have potential in the treatment of addiction, particularly cocaine addiction.
Eigenschaften
IUPAC Name |
N,2,3-trimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-8(2)14-11-5-4-9(6-10(7)11)12(15)13-3/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUPFXPDMYJYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![4-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B7478566.png)

![Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate](/img/structure/B7478583.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7478588.png)
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate](/img/structure/B7478594.png)

![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![6-[2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7478614.png)
![N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7478633.png)
![8-Methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7478640.png)
![N-cycloheptyl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478645.png)
![N-2,3-dihydro-1,4-benzodioxin-6-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478646.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478651.png)